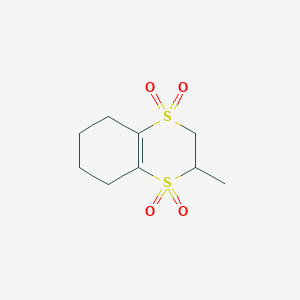![molecular formula C15H24OSi B14638794 Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- CAS No. 52341-10-3](/img/structure/B14638794.png)
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-: is an organosilicon compound with the molecular formula C15H24OSi . This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis, particularly as reducing agents and in hydrosilylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- typically involves the reaction of triethylsilane with a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:
Temperature: Room temperature to 100°C
Solvent: Toluene or dichloromethane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In industrial settings, the production of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can act as a reducing agent, transferring hydrogen to other molecules.
Hydrosilylation: This compound can add across double or triple bonds in the presence of a catalyst.
Substitution: It can undergo substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and boron-based catalysts
Solvents: Toluene, dichloromethane, and hexane
Major Products
Hydrosilylation: Produces silyl ethers or silanes
Reduction: Produces alkanes or alcohols
Substitution: Produces various organosilicon compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used as a reducing agent and in hydrosilylation reactions. It is particularly useful in the synthesis of complex organic molecules where selective reduction is required.
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to selectively reduce functional groups makes it valuable in the preparation of drug candidates.
Industry
In industrial applications, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity with various substrates makes it a versatile component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- involves the transfer of hydrogen atoms to other molecules. This process is facilitated by the presence of a catalyst, which activates the silane and allows it to donate hydrogen. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the substrate.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler analog used primarily as a reducing agent.
Phenylsilane: Another silane used in hydrosilylation reactions.
Diphenylsilane: Known for its use in selective reductions.
Uniqueness
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is unique due to its specific structure, which combines the reactivity of triethylsilane with the functionalization provided by the phenyl and propenyl groups. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Propiedades
Número CAS |
52341-10-3 |
|---|---|
Fórmula molecular |
C15H24OSi |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
triethyl(3-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-12,14H,4-6,13H2,1-3H3 |
Clave InChI |
MMICWUZOQMBICQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
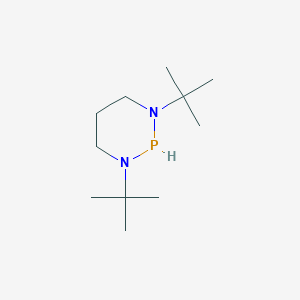


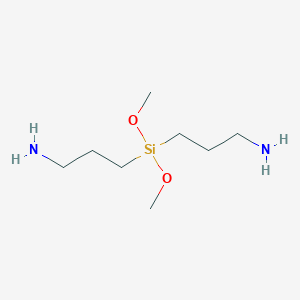
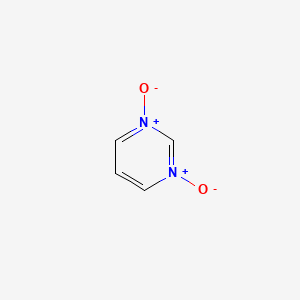
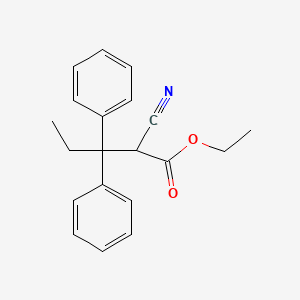
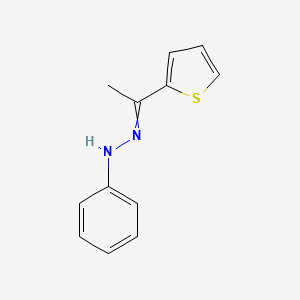

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
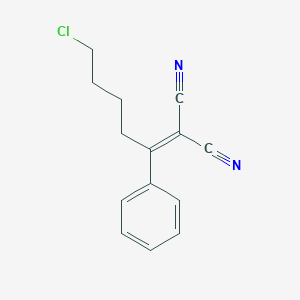
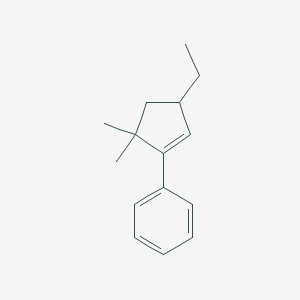
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
